2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2S/c1-8-22-15(13-9-21(6)20-16(13)25-7)18-19-17(22)26-10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSHPFTSKCBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C(C)C)C(C)C)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a triazole and pyrazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 325.39 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₅O₃S |
| Molecular Weight | 325.39 g/mol |
| CAS Number | 1013775-28-4 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antifungal , antibacterial , and anticancer agent. The following sections detail these activities:
Antifungal Activity
Compounds containing the 1,2,4-triazole core have been extensively studied for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that triazole compounds can inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, leading to cell death .
Antibacterial Activity
The presence of both triazole and pyrazole functionalities in this compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Anticancer Activity
Research into the anticancer properties of compounds featuring the triazole and pyrazole moieties has shown promising results. These compounds may exert their effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The structural complexity of this compound may enhance its interaction with biological targets involved in cancer progression.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antifungal Study : A recent study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Antibacterial Evaluation : Another study assessed the antibacterial effects of pyrazole-containing compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity with MIC values lower than those of standard antibiotics .
- Anticancer Research : A review focused on the anticancer potential of triazole derivatives reported that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .
Comparison with Similar Compounds
Key Observations :
- The target compound’s N,N-diisopropylacetamide group contributes to its higher predicted LogP compared to phenyl or pyridinyl acetamide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
